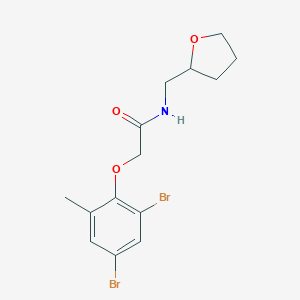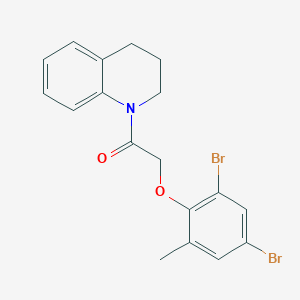![molecular formula C20H24N2O4S B322113 N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322113.png)
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with the molecular formula C20H24N2O4S and a molecular weight of 388.48056 . This compound is characterized by its unique structure, which includes a cyclohexane ring, a sulfonyl group, and a methoxyaniline moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxybenzene under specific conditions to form the methoxyaniline intermediate.
Sulfonylation: The methoxyaniline intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclohexanecarboxamide Formation: Finally, the sulfonylated intermediate is reacted with cyclohexanecarboxylic acid or its derivatives to form the final compound.
Analyse Des Réactions Chimiques
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions .
Applications De Recherche Scientifique
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for other compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mécanisme D'action
The mechanism of action of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The methoxyaniline moiety may also contribute to its binding affinity and specificity, influencing the compound’s overall biological effects .
Comparaison Avec Des Composés Similaires
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-{4-[(4-aminophenyl)sulfonyl]phenyl}cyclohexanecarboxamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzoic acid: The replacement of the cyclohexane ring with a benzene ring can lead to differences in the compound’s physical and chemical properties.
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}cyclohexanecarboxylate: The ester form of the compound may exhibit different solubility and stability characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C20H24N2O4S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-11-7-17(8-12-18)22-27(24,25)19-13-9-16(10-14-19)21-20(23)15-5-3-2-4-6-15/h7-15,22H,2-6H2,1H3,(H,21,23) |
Clé InChI |
DAIVPTGYXPHRSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dibromo-6-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322032.png)


![2-Cyano-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}ethanethioamide](/img/structure/B322038.png)
![2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide](/img/structure/B322039.png)
![2-cyano-2-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hydrazono}ethanethioamide](/img/structure/B322040.png)
![2-{[4-(Azepan-1-ylsulfonyl)phenyl]hydrazono}-2-cyanoethanethioamide](/img/structure/B322041.png)
![2-Cyano-2-[(3,4-dimethylphenyl)hydrazono]ethanethioamide](/img/structure/B322043.png)
![N-(3,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322044.png)
![Methyl 2-[(4-nitrophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B322048.png)
![N-(3-chloro-2-methylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322049.png)
![N-(2,4-dimethylphenyl)-4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxobutanamide](/img/structure/B322050.png)
![N-benzyl-4-{2-[(4-bromophenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322052.png)
![Methyl 2-[(4-bromophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B322053.png)
